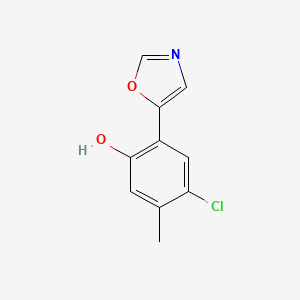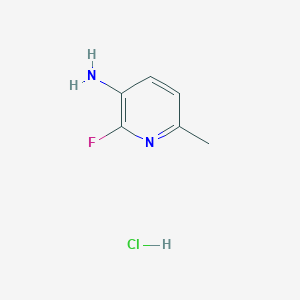
4-Chloro-3-fluoropyridineHCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-fluoropyridine hydrochloride is a chemical compound with the molecular formula C5H4Cl2FN. It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 4 are substituted by fluorine and chlorine atoms, respectively.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluoropyridine hydrochloride typically involves the halogenation of pyridine derivatives. One common method is the Balz-Schiemann reaction, where a diazonium salt is converted into a fluoropyridine using fluoroboric acid. The chlorination can be achieved using thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of 4-Chloro-3-fluoropyridine hydrochloride often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-fluoropyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form pyridine N-oxides or reduction to form dihydropyridines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and dihydropyridines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Chloro-3-fluoropyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: It is used in the production of agrochemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-fluoropyridine hydrochloride involves its interaction with specific molecular targets. The presence of electron-withdrawing groups (chlorine and fluorine) on the pyridine ring influences its reactivity and binding affinity to various biological targets. This can lead to the inhibition or activation of specific enzymes or receptors, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-4-chloropyridine
- 2-Methyl-4-chloropyridine hydrochloride
- 5-Bromo-2-fluoropyridine
Uniqueness
4-Chloro-3-fluoropyridine hydrochloride is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable in various applications .
Propiedades
Fórmula molecular |
C6H8ClFN2 |
|---|---|
Peso molecular |
162.59 g/mol |
Nombre IUPAC |
2-fluoro-6-methylpyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C6H7FN2.ClH/c1-4-2-3-5(8)6(7)9-4;/h2-3H,8H2,1H3;1H |
Clave InChI |
WKRKGLHRPNPRNZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C=C1)N)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


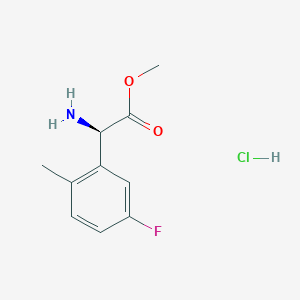


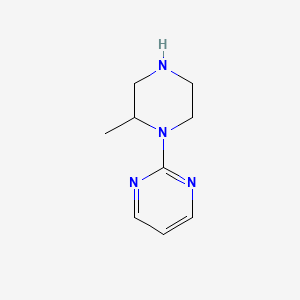

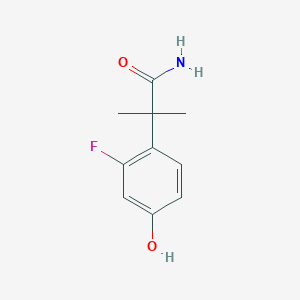




![1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13041305.png)
![6,7-dichlorobenzo[b]thiophen-3(2H)-one](/img/structure/B13041306.png)

